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molecular formula C4H7NO B7823231 N-Vinylacetamide CAS No. 28408-65-3

N-Vinylacetamide

Cat. No. B7823231
M. Wt: 85.10 g/mol
InChI Key: RQAKESSLMFZVMC-UHFFFAOYSA-N
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Patent
US06166253

Procedure details

A mixture was prepared containing 19.1 g of a mixture comprising 6.9 wt % acetamide, 57.4 wt % N-vinylacetamide and 35.6 wt % N-(1-methoxyethyl)acetamide (hereunder referred to as "NVA mixture"), 726.5 g of a mixture comprising 96.0 wt % dimethylacetal, 0.1 wt % acetaldehyde, 2.9 wt % methanol, 0.23 wt % water and 0.27 wt % hemiacetal (hereunder referred to as "acetal starting material"), 86.7 g of acetaldehyde, 126.7 g of methanol, 27.8 g of acetamide, 6.8 g of N-vinylacetamide and 9.9 g of water. The molar ratio of the N-vinylacetamide and the N-(1-methoxyethyl)acetamide, acetamide, acetal, acetaldehyde, water and methanol in the mixture was 1:0.36:2.4:37.2:9.7:3.1:22.3. In terms of "moieties" the proportion was "amide":"ethylidene":"methoxy":"water"=1:12.9:26.0:3.4. The components were thoroughly mixed to prepare the reaction starting solution, and 50 ml thereof was fed each hour through the top of a reaction column with an inner diameter of 25 mm filled with 10 ml of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark). Warm water at 40° C. was poured over the jacket of the reactor to maintain a reaction temperature of 40° C. The reaction results were calculated based on quantitative analysis by gas chromatography, after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor. Based on the reaction results after 7 hours, the N-(1-methoxyethyl)acetamide yield (with respect to acetamide+N-(1-methoxyethyl)acetamide+N-vinylacetamide) was 87.4%, and the ethylidene bisacetamide yield as a reaction by-product (calculated on the same standard as the N-(1-methoxyethyl)acetamide yield) was 5.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
mixture
Quantity
19.1 g
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
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0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
mixture
Quantity
726.5 g
Type
reactant
Reaction Step Eleven
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
hemiacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
86.7 g
Type
reactant
Reaction Step Eleven
Quantity
27.8 g
Type
reactant
Reaction Step Eleven
Quantity
6.8 g
Type
reactant
Reaction Step Eleven
Name
Quantity
9.9 g
Type
solvent
Reaction Step Eleven
Quantity
126.7 g
Type
solvent
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
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Type
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Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[O:3])[CH3:2].[CH:5]([NH:7][C:8](=[O:10])[CH3:9])=[CH2:6].[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].C(=O)C>O.CO>[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].[C:1]([NH2:4])(=[O:3])[CH3:2].[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].[CH:5]([NH:7][C:8](=[O:10])[CH3:9])=[CH2:6] |f:7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)NC(C)=O
Step Two
Name
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Type
reactant
Smiles
COC(C)NC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N
Step Four
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Six
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
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0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
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CO
Step Ten
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Step Eleven
Name
mixture
Quantity
19.1 g
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reactant
Smiles
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Type
reactant
Smiles
COC(C)NC(C)=O
Name
mixture
Quantity
726.5 g
Type
reactant
Smiles
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
hemiacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
86.7 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
27.8 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
6.8 g
Type
reactant
Smiles
C(=C)NC(C)=O
Name
Quantity
9.9 g
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solvent
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Name
Quantity
126.7 g
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solvent
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Name
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solvent
Smiles
O
Name
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Type
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Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture was prepared
ADDITION
Type
ADDITION
Details
The components were thoroughly mixed
CUSTOM
Type
CUSTOM
Details
to prepare the reaction
CUSTOM
Type
CUSTOM
Details
thereof was fed each hour through the top of a reaction column with an inner diameter of 25 mm
ADDITION
Type
ADDITION
Details
filled with 10 ml of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark)
CUSTOM
Type
CUSTOM
Details
The reaction results
CUSTOM
Type
CUSTOM
Details
after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor
CUSTOM
Type
CUSTOM
Details
results after 7 hours
Duration
7 h

Outcomes

Product
Name
Type
product
Smiles
COC(C)NC(C)=O
Name
Type
product
Smiles
C(C)(=O)N.COC(C)NC(C)=O.C(=C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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